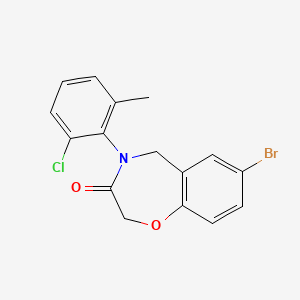

![molecular formula C18H18BrN3O2S B6477590 2-bromo-N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}benzene-1-sulfonamide CAS No. 2640960-66-1](/img/structure/B6477590.png)

2-bromo-N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}benzene-1-sulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound is a sulfonamide derivative, which is a class of organic compounds sharing a common functional group commonly represented as -S(=O)2-N-. Sulfonamides are known for their antibacterial activity and are used in several antibiotics .

Synthesis Analysis

While specific synthesis methods for this compound are not available, sulfonamides are typically synthesized by the reaction of a sulfonyl chloride with ammonia or an amine . The presence of a bromine atom and a pyrazole ring in the molecule suggests that additional steps would be needed to incorporate these features.Molecular Structure Analysis

The molecule contains a benzene sulfonamide group, a bromine atom attached to the benzene ring, and a pyrazole ring attached to the benzene ring through an ethyl chain. Pyrazole is a five-membered ring with two nitrogen atoms .Chemical Reactions Analysis

The reactivity of this compound could be influenced by several functional groups. The bromine atom could potentially be displaced in a nucleophilic substitution reaction. The sulfonamide group might participate in acid-base reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Sulfonamides are typically solid at room temperature and are soluble in organic solvents .Scientific Research Applications

2-BNS has a wide range of applications in scientific research. It has been used in the synthesis of various organic compounds, including heterocyclic compounds, polymers, and other compounds. It has also been used as a catalyst in the synthesis of various organic compounds. Additionally, 2-BNS has been used in the synthesis of pharmaceuticals, such as antifungal drugs and anti-inflammatory drugs.

Mechanism of Action

Target of Action

Compounds with similar structures, such as imidazole and pyrazole derivatives, have been reported to interact with a broad range of targets, including various enzymes and receptors . These targets play crucial roles in numerous biological processes, including inflammation, tumor growth, and microbial infections .

Mode of Action

A molecular simulation study of a related compound showed a desirable fitting pattern in the lmptr1 pocket (active site), characterized by lower binding free energy . This suggests that the compound might interact with its targets in a similar manner, leading to changes in their activity.

Biochemical Pathways

These could potentially include pathways related to inflammation, tumor growth, and microbial infections .

Result of Action

A related compound was found to display potent in vitro antipromastigote activity . This suggests that the compound might have similar effects, potentially leading to the inhibition of certain cellular processes.

Advantages and Limitations for Lab Experiments

2-BNS has many advantages for laboratory experiments. It is a versatile compound that can be used in a variety of different reactions. Additionally, it is relatively easy to synthesize and can be used in a variety of different reactions. However, there are some limitations to using 2-BNS in laboratory experiments. It can be toxic in high concentrations, and it can react with other compounds, which can lead to unwanted side reactions.

Future Directions

There are a number of potential future directions for 2-BNS research. One potential direction is the development of new synthesis methods for the compound. Additionally, further research into the biochemical and physiological effects of the compound could be conducted. Additionally, research into the potential applications of the compound in pharmaceuticals could be conducted. Finally, research into the potential applications of the compound in the field of materials science could be conducted.

Synthesis Methods

2-BNS can be synthesized in a multi-step process. The first step involves the reaction of 4-(1-methyl-1H-pyrazol-5-yl)phenyl bromide with 1-phenylethanol in the presence of a strong base. This reaction produces 4-(1-methyl-1H-pyrazol-5-yl)phenyl ethyl ether. The second step involves the reaction of 4-(1-methyl-1H-pyrazol-5-yl)phenyl ethyl ether with bromobenzene in the presence of a strong acid. This reaction produces 2-bromo-N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}benzene-1-sulfonamide.

Safety and Hazards

Properties

IUPAC Name |

2-bromo-N-[2-[4-(2-methylpyrazol-3-yl)phenyl]ethyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18BrN3O2S/c1-22-17(11-12-20-22)15-8-6-14(7-9-15)10-13-21-25(23,24)18-5-3-2-4-16(18)19/h2-9,11-12,21H,10,13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJVABPKMEVUSGO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC=N1)C2=CC=C(C=C2)CCNS(=O)(=O)C3=CC=CC=C3Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18BrN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-{[2,2'-bithiophene]-5-yl}ethyl)-3-fluorobenzamide](/img/structure/B6477509.png)

![3-cyclopropyl-1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B6477523.png)

![1-(2-chlorophenyl)-N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}methanesulfonamide](/img/structure/B6477531.png)

![3-(3-methyl-1H-pyrazol-1-yl)-6-{4-[(naphthalen-2-yl)methyl]piperazin-1-yl}pyridazine](/img/structure/B6477536.png)

![methyl 4-[(2-{[2,2'-bithiophene]-5-yl}ethyl)carbamoyl]benzoate](/img/structure/B6477543.png)

![7-methoxy-N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}-1-benzofuran-2-carboxamide](/img/structure/B6477551.png)

![N-(2-{[2,2'-bithiophene]-5-yl}ethyl)-3-(2-fluorophenyl)propanamide](/img/structure/B6477556.png)

![N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}-N'-[4-(trifluoromethoxy)phenyl]ethanediamide](/img/structure/B6477557.png)

![3-methanesulfonyl-N-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}-2-oxoimidazolidine-1-carboxamide](/img/structure/B6477575.png)

![N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}-1-[4-(trifluoromethyl)phenyl]methanesulfonamide](/img/structure/B6477588.png)

![3-(2-{[2,2'-bithiophene]-5-yl}ethyl)-1-(thiophen-2-yl)urea](/img/structure/B6477598.png)

![N-(2-{[2,2'-bithiophene]-5-yl}ethyl)-2-bromo-5-methoxybenzamide](/img/structure/B6477606.png)

![3-methyl-5-{1-[4-(1H-pyrrol-1-yl)benzoyl]azetidin-3-yl}-1,2,4-oxadiazole](/img/structure/B6477621.png)